Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, cyanomethyl, and ester groups. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and cyanomethyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
- Methyl 4-amino-1-(cyanomethyl)-1H-pyrrole-2-carboxylate
- Methyl 4-amino-1-(cyanomethyl)-1H-imidazole-3-carboxylate
Comparison: Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate is unique due to its pyrazole ring, which imparts distinct chemical and biological properties compared to pyrrole and imidazole derivatives. The presence of the pyrazole ring enhances its stability and reactivity, making it a more versatile intermediate in organic synthesis .
Biological Activity
Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound belonging to the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications across various fields.
Chemical Structure and Synthesis
The molecular formula of this compound is C7H8N4O2, with a molecular weight of 180.16 g/mol. The compound features a pyrazole ring substituted with an amino group and a cyanomethyl group, which enhances its reactivity and biological activity compared to other derivatives. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition zones against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrazoles have been reported to have minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
4a | 0.22 | Staphylococcus aureus |
5a | 0.25 | E. coli |
7b | 0.20 | Staphylococcus epidermidis |
Anti-inflammatory Activity
Research indicates that this compound derivatives possess anti-inflammatory properties. A study highlighted their ability to inhibit the release of pro-inflammatory cytokines in cell cultures, demonstrating potential for treating inflammatory diseases . The mechanism involves the inhibition of key signaling pathways such as p38 MAPK, which is crucial in the inflammatory response.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by blocking the cell cycle at the G2/M phase. For example, methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate exhibited IC50 values ranging from 1.48 to 6.38 μM against various tumor cell lines .
Case Studies
- Antibacterial Activity Against MRSA : A derivative of this compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in combating resistant bacterial strains .
- Inhibition of HIV Replication : In studies targeting HIV-1 replication, certain pyrazole derivatives showed promising antiviral activity without significant cytotoxicity, suggesting their potential role in developing new antiviral therapies .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound allows for extensive functionalization possibilities, which can enhance its biological activity. The presence of the cyanomethyl group is particularly noted for increasing the compound's reactivity towards various biological targets .
Properties
Molecular Formula |
C7H8N4O2 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl 4-amino-1-(cyanomethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H8N4O2/c1-13-7(12)6-5(9)4-11(10-6)3-2-8/h4H,3,9H2,1H3 |
InChI Key |
SZTRBHODODNTQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1N)CC#N |
Origin of Product |
United States |
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